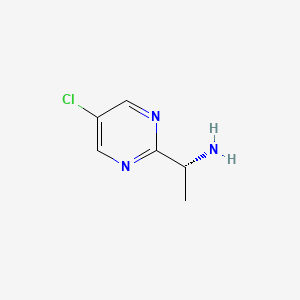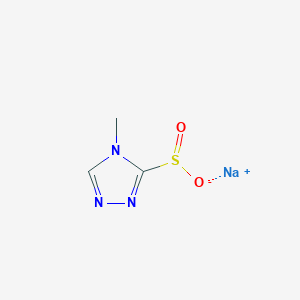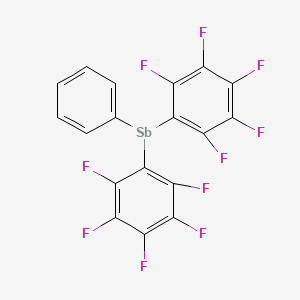
Stibine, bis(pentafluorophenyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stibine, bis(pentafluorophenyl)phenyl- is an organoantimony compound characterized by the presence of two pentafluorophenyl groups and one phenyl group attached to a central antimony atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stibine, bis(pentafluorophenyl)phenyl- typically involves the reaction of antimony trichloride with pentafluorophenyl lithium and phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the reactants.
Industrial Production Methods
Industrial production of Stibine, bis(pentafluorophenyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Stibine, bis(pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The pentafluorophenyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.
科学研究应用
Stibine, bis(pentafluorophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Stibine, bis(pentafluorophenyl)phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property makes it useful in catalysis and in the formation of coordination complexes. The specific pathways involved depend on the context of its use, such as in catalysis or biological interactions.
相似化合物的比较
Similar Compounds
Tetrakis(pentafluorophenyl)borate: This compound also contains pentafluorophenyl groups and is used as a weakly coordinating anion in various applications.
Bis(pentafluorophenyl)mercury: Similar in structure, this compound is used in coordination chemistry and has unique properties due to the presence of mercury.
Uniqueness
Stibine, bis(pentafluorophenyl)phenyl- is unique due to the presence of antimony, which imparts distinct chemical properties compared to similar compounds containing boron or mercury
属性
CAS 编号 |
21041-56-5 |
|---|---|
分子式 |
C18H5F10Sb |
分子量 |
533.0 g/mol |
IUPAC 名称 |
bis(2,3,4,5,6-pentafluorophenyl)-phenylstibane |
InChI |
InChI=1S/2C6F5.C6H5.Sb/c2*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;1-5H; |
InChI 键 |
QBCOHNFSGAVGGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


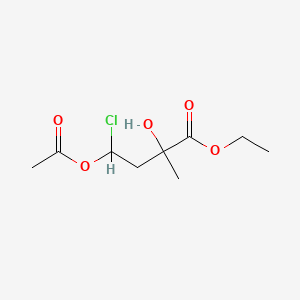
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
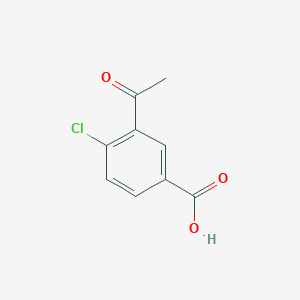
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
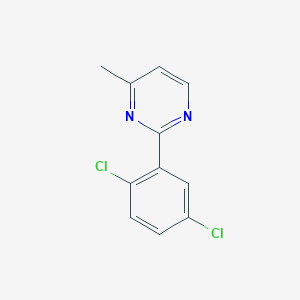
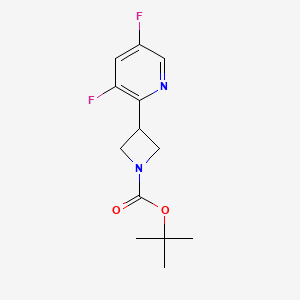
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
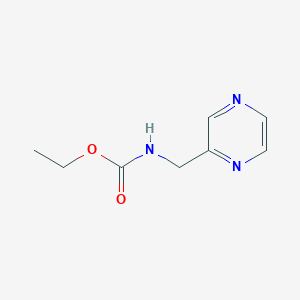
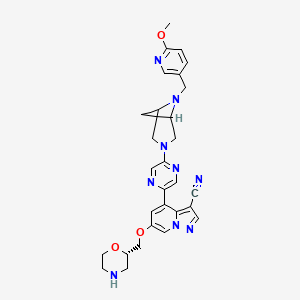
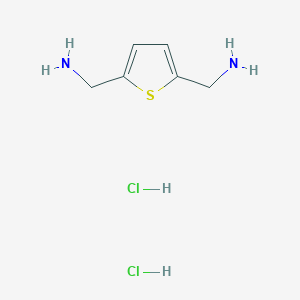
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
